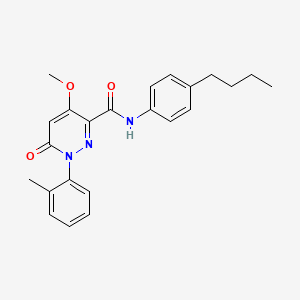
N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The IUPAC name of the compound is N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, with a molecular formula of C23H25N3O3 and a molecular weight of 391.471 g/mol. Its structure includes a pyridazine ring and substituents such as a butylphenyl group and a methoxy group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.471 g/mol |
| Purity | ≥95% |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within the body. These interactions can influence various cellular signaling pathways, leading to therapeutic effects. The compound may act on enzymes, receptors, or other proteins involved in critical biological processes.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses.
2. Anticancer Potential
The compound has shown promise in anticancer studies. It was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The results indicated that it effectively inhibited cell proliferation and induced apoptosis in these cancer cells.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.
Study 1: Anti-inflammatory Effects
In a study focusing on the anti-inflammatory effects of this compound, researchers observed a reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The compound was found to inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.
Study 2: Anticancer Activity
Another study evaluated the anticancer activity of the compound against human cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. Furthermore, flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Properties
IUPAC Name |
N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-5-9-17-11-13-18(14-12-17)24-23(28)22-20(29-3)15-21(27)26(25-22)19-10-7-6-8-16(19)2/h6-8,10-15H,4-5,9H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPKASBZXGVUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














